molecular formula C12H11FN2O B13531509 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13531509
M. Wt: 218.23 g/mol
InChI Key: OAVHWCIDEGJATC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a fluoro and methyl group

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one include:

    1-(3-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one: Differing by the presence of a chloro group instead of a fluoro group.

    1-(3-Fluoro-4-(3-ethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one: Differing by the presence of an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-[3-fluoro-4-(3-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11FN2O/c1-8-5-6-15(14-8)12-4-3-10(9(2)16)7-11(12)13/h3-7H,1-2H3

InChI Key

OAVHWCIDEGJATC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C(=O)C)F

Origin of Product

United States

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